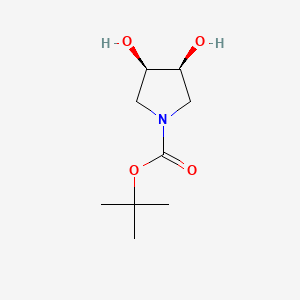![molecular formula C16H19N3O2S B6171610 1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea CAS No. 1428004-35-6](/img/no-structure.png)
1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl)-3-(4-ethyl-1,3-thiazol-5-yl)urea, also known as DBTU, is an organic compound that has been gaining attention in the scientific research community due to its potential applications in various areas. This compound is a derivative of the heterocyclic compound 1,3-thiazole, which is a five-membered ring containing nitrogen and sulfur atoms. DBTU has been studied for its potential applications in drug synthesis, materials science, and catalysis.
Applications De Recherche Scientifique
1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea has been studied for its potential applications in a variety of scientific research areas. It has been used as a starting material for the synthesis of various compounds, such as benzofuran derivatives, thiazole derivatives, and other heterocyclic compounds. In addition, it has been used as a catalyst for the synthesis of polymers and other materials, as well as for the catalytic degradation of organic pollutants. Furthermore, it has been studied for its potential applications in drug synthesis, as well as for its ability to act as an inhibitor of enzymes involved in the biosynthesis of certain drugs.
Mécanisme D'action
The mechanism of action of 1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea is not yet fully understood. However, it is believed that the compound acts as a weak base, forming a complex with the active site of an enzyme. This complex is then believed to inhibit the enzyme’s activity, thus preventing the biosynthesis of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes involved in the biosynthesis of certain drugs. In addition, it has been shown to have a weak antifungal activity, as well as an inhibitory effect on the growth of some bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea in laboratory experiments include its low cost and ease of synthesis. Furthermore, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain scenarios.
Orientations Futures
The potential future directions for 1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into its potential applications in drug synthesis and materials science is warranted. Furthermore, further studies into its potential as an inhibitor of enzymes involved in the biosynthesis of certain drugs could be beneficial. Finally, research into its potential as an antifungal and antibacterial agent could prove useful.
Méthodes De Synthèse
1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea can be synthesized using a number of methods, including a condensation reaction between 2,3-dihydro-1-benzofuran-3-yl ethyl ether and 4-ethyl-1,3-thiazol-5-yl urea. The reaction is typically carried out in an inert atmosphere at a temperature of 80-100°C. The reaction yields a white solid product, which can then be purified by recrystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,3-dihydro-1-benzofuran-3-yl ethylamine with 4-ethyl-1,3-thiazol-5-yl isocyanate to form the desired product, 1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-3-yl ethylamine", "4-ethyl-1,3-thiazol-5-yl isocyanate" ], "Reaction": [ "To a solution of 2,3-dihydro-1-benzofuran-3-yl ethylamine (1.0 equiv) in dry THF, add 4-ethyl-1,3-thiazol-5-yl isocyanate (1.2 equiv) dropwise at room temperature.", "Stir the reaction mixture at room temperature for 24 hours.", "Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate.", "Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] } | |
Numéro CAS |
1428004-35-6 |
Nom du produit |
1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea |
Formule moléculaire |
C16H19N3O2S |
Poids moléculaire |
317.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



